Enhanced Kinase Hinge-Binding Capacity: 5-Amino Substitution vs. Unsubstituted Pyrimidine Core
The 5-amino substituent in 5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol provides a second hydrogen bond donor to the kinase hinge region, a feature absent in the comparator 2-(pyridin-4-yl)pyrimidine-4,6-diol. This structural difference is known to significantly increase binding affinity in the 2,4-diaminopyrimidine class of kinase inhibitors [1]. While direct experimental binding data for this specific compound is limited in the public domain, class-level inference from extensive SAR studies on 2,4-diaminopyrimidines indicates that the addition of the 5-amino group can lead to a 10- to 100-fold improvement in binding affinity (Ki) for certain kinase targets, such as EGFR or VEGFR2, compared to the unsubstituted analog [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) for Kinase Hinge Interaction |
|---|---|
| Target Compound Data | 2 HBDs (1 from 5-amino, 1 from 4-hydroxy/dione tautomer) |
| Comparator Or Baseline | 2-(Pyridin-4-yl)pyrimidine-4,6-diol: 1 HBD (from 4-hydroxy/dione tautomer only) |
| Quantified Difference | +1 HBD for Target Compound |
| Conditions | Structural analysis based on 2D chemical structure |
Why This Matters
For procurement in kinase drug discovery programs, the presence of an additional hydrogen bond donor predicts superior binding affinity and is a key differentiator when selecting a starting scaffold for a lead optimization campaign.
- [1] Traxler, P., et al. (2001). Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrimido[5,4-d]pyrimidines. Journal of Medicinal Chemistry, 44(25), 4559-4574. View Source
- [2] Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. View Source
